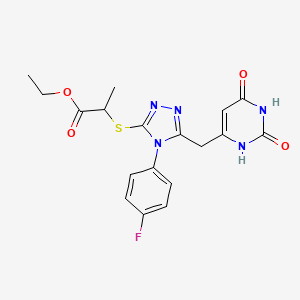![molecular formula C20H20ClN3O4S B2819938 2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide CAS No. 2034336-77-9](/img/structure/B2819938.png)
2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure. The molecular formula shows the types and numbers of atoms in a molecule, while the structural formula shows the arrangement of the atoms .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the reactions used, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the three-dimensional arrangement of atoms in a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include looking at what reactants are needed, what products are formed, and what the mechanism of the reaction is .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, reactivity, and stability .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Antitubercular Activity : Novel oxadiazole derivatives have been synthesized and evaluated for their antitubercular activity, with some compounds showing promising activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Al-Tamimi et al., 2018).
- Antimicrobial and Antifungal Effects : Oxadiazole compounds have also been studied for their antimicrobial and antifungal properties, indicating their potential use in the development of new antimicrobial agents (Viji et al., 2020).
- Anticancer Agents : Certain pyrazoline derivatives, particularly those with chlorophenyl groups, have been found to exhibit significant anticancer activity against various cancer cell lines, suggesting their potential application in cancer therapy (Karabacak et al., 2015).
- Fungicidal Activity : Compounds with oxadiazole derivatives have been prepared as potential fungicides, showing high activity against plant pathogens such as Rhizoctonia solani, indicating their utility in agricultural fungicides (Chen et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-11-22-17(28-24-11)16-14-8-9-26-10-15(14)29-18(16)23-19(25)20(2,3)27-13-6-4-12(21)5-7-13/h4-7H,8-10H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQUXVAVQMIUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

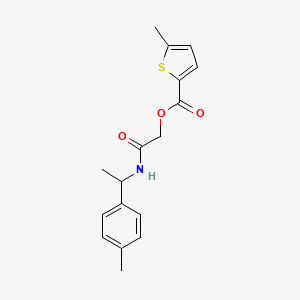
![(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2819858.png)

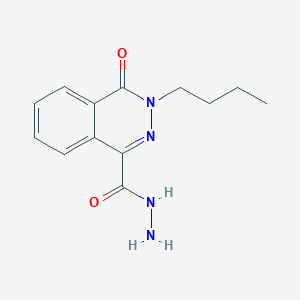
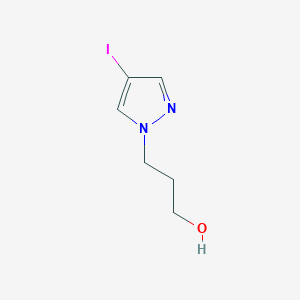

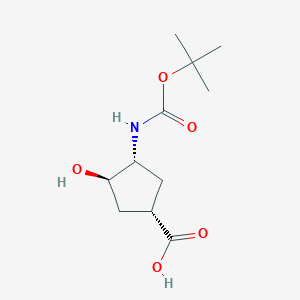
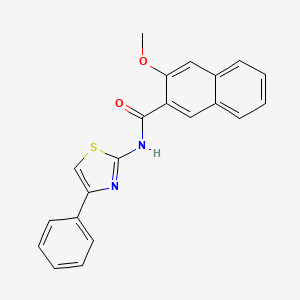
![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]-N-(3,4,5-trimethylthiophen-2-yl)acetamide](/img/structure/B2819869.png)
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2819871.png)
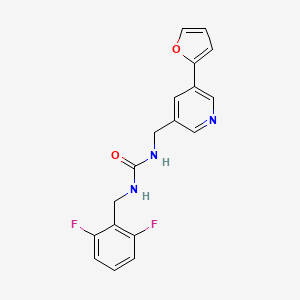
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2819874.png)
![7-Chloro-5-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819875.png)
